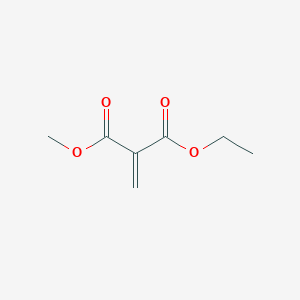

Ethyl methyl methylidenepropanedioate

Descripción

Ethyl methyl methylidenepropanedioate is a substituted propanedioate ester characterized by an ethyl ester, a methyl ester, and a methylidene group (a =CH₂ substituent) on the central carbon of the propanedioate backbone. Propanedioate esters are widely used as intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and functionalized polymers. The presence of both ethyl and methyl esters in Ethyl methyl methylidenepropanedioate suggests a balance between steric effects and hydrolytic stability, influenced by the alkyl substituents .

Propiedades

Número CAS |

65132-79-8 |

|---|---|

Fórmula molecular |

C7H10O4 |

Peso molecular |

158.15 g/mol |

Nombre IUPAC |

1-O-ethyl 3-O-methyl 2-methylidenepropanedioate |

InChI |

InChI=1S/C7H10O4/c1-4-11-7(9)5(2)6(8)10-3/h2,4H2,1,3H3 |

Clave InChI |

ROEJTVNKSSSJHI-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(=C)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl methyl methylidenepropanedioate can be synthesized through the reaction of acids with alcohols. One common method involves the reaction of acetic acid with ethanol to produce ethyl acetate, which can then be further modified to obtain ethyl methyl methylidenepropanedioate . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of ethyl methyl methylidenepropanedioate often involves large-scale esterification processes. These processes utilize continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts like sulfuric acid or other strong acids are commonly used to accelerate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl methyl methylidenepropanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Alkylation: Alkyl halides and strong bases like sodium ethoxide.

Major Products:

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohols.

Alkylation: Substituted esters with new carbon-carbon bonds

Aplicaciones Científicas De Investigación

Ethyl methyl methylidenepropanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Mecanismo De Acción

The mechanism of action of ethyl methyl methylidenepropanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Diethyl 2-(Benzyl(methyl)amino)propanedioate

- Structure: Features a benzyl(methyl)amino group at the C2 position of the propanedioate backbone, with ethyl ester groups.

- Synthesis : Prepared via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine .

- Key Properties: Polar amino group increases solubility in polar solvents. Molecular formula: C₁₀H₁₆ClN₃O₂·0.2H₂O (MW ≈ 263.7 g/mol) .

Ethyl 2-(2-(2,3-Difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate

- Structure : Contains a hydrazinyl group, a benzylidene moiety, and fluorine atoms.

- Synthesis : Derived from ethyl 2-bromo-2-methylpropionate and aldehyde reagents via multi-step reactions .

- Key Properties: Fluorine atoms enhance electronegativity and metabolic stability. Morpholinoethoxy group improves solubility in aqueous media. Molecular weight: 413 g/mol (LCMS m/z 414 [M+H]⁺) .

Chlorophyll/Bacteriochlorophyll Analogs

- Structure : Propanedioate-like macrocycles with variable alkyl groups (R₁ = ethyl, propyl; R₂ = methyl, ethyl) .

- Key Properties :

Comparative Data Table

Reactivity and Stability Trends

- Hydrolysis Rates : Ethyl esters (e.g., in Ethyl methyl methylidenepropanedioate) hydrolyze slower than methyl esters due to steric and electronic effects .

- Electrophilicity : The methylidene group (=CH₂) in Ethyl methyl methylidenepropanedioate likely enhances electrophilicity at the central carbon, facilitating nucleophilic attacks in synthesis .

- Steric Effects : Bulky substituents (e.g., benzyl in ) reduce reactivity but improve selectivity in multi-step reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.